![molecular formula C13H18N2O B576457 1-Methylpsilocin CAS No. 1465-16-3](/img/structure/B576457.png)
1-Methylpsilocin
Overview
Description
1-Methylpsilocin is a tryptamine derivative that acts as a selective agonist for the 5-HT 2C receptor (IC 50 of 12 nM, vs 633 nM at 5-HT 2A), and an inverse agonist at 5-HT 2B (K i of 38 nM) .
Synthesis Analysis
The synthesis of 1-Methylpsilocin has been discussed in various studies. For instance, a study on the structure elucidation and spectroscopic analysis of chromophores produced by oxidative psilocin dimerization provides insights into the synthesis process . Another study reveals that 1-methylpsilocin is a selective agonist at the h5-HT (2C) receptor .Molecular Structure Analysis
The molecular formula of 1-Methylpsilocin is C13H18N2O . It has a molecular weight of 218.29 g/mol . The InChI and SMILES strings provide a detailed view of its molecular structure .Physical And Chemical Properties Analysis
1-Methylpsilocin has a molecular weight of 218.29 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . Its exact mass is 218.141913202 g/mol .Scientific Research Applications
Treatment of Glaucoma
1-Methylpsilocin has been investigated as a potential treatment for glaucoma . Glaucoma is a group of eye conditions that damage the optic nerve, often associated with increased pressure in the eye (intraocular pressure). The application of 1-Methylpsilocin in this field is significant because traditional treatments for glaucoma can have various side effects, and some patients may not respond well to them. As a selective agonist for the 5-HT2C receptor, 1-Methylpsilocin could offer a novel approach to managing this condition with potentially fewer hallucinogenic side effects compared to other psychedelic drugs.
Obsessive-Compulsive Disorder (OCD)
Research has explored the use of 1-Methylpsilocin in treating OCD . OCD is a chronic disorder where a person has uncontrollable, reoccurring thoughts (obsessions) and behaviors (compulsions) that they feel the urge to repeat over and over. Given the interest in psychedelic drugs for their potential to treat various psychiatric disorders, 1-Methylpsilocin’s role as a non-hallucinogenic alternative could be particularly beneficial for patients who are sensitive to the side effects of traditional psychedelic therapies.
Cluster Headaches
1-Methylpsilocin is being studied for its effectiveness in treating cluster headaches . Cluster headaches are excruciating attacks of pain in one side of the head, often felt around the eye. They are called ‘cluster headaches’ because they tend to occur in groups or clusters. The potential of 1-Methylpsilocin in this area is promising due to its pharmacological profile, which may allow it to alleviate the symptoms of cluster headaches without the hallucinogenic effects that limit the use of other psychedelics.
Serotonin Receptor Research
As a compound with a high affinity for the 5-HT2C receptor and an inverse agonist at the 5-HT2B receptor, 1-Methylpsilocin serves as a valuable tool in serotonin receptor research . Understanding the role of different serotonin receptors can help in the development of new drugs for a variety of conditions, including depression, anxiety, and schizophrenia.
Pharmacological Selectivity Studies
The greater pharmacological selectivity of 1-Methylpsilocin compared to psilocin makes it an interesting subject for pharmacological selectivity studies . These studies are crucial for developing medications with fewer side effects and more targeted actions.
Alternative Psychedelic Therapy
1-Methylpsilocin’s potential as an alternative to psilocybin for development as a therapeutic agent is significant in the field of alternative psychedelic therapy . This is particularly relevant for conditions that may benefit from psychedelic drugs but where the hallucinogenic side effects are not desirable.
Behavioral Neuroscience
In behavioral neuroscience , 1-Methylpsilocin is used to study the behavioral effects of hallucinogens in animal models . This research can provide insights into the neurochemical actions of hallucinogens and contribute to the understanding of human neuropsychiatric disorders.
Development of Non-Hallucinogenic Therapeutics
Finally, 1-Methylpsilocin’s role in the development of non-hallucinogenic therapeutics is a key area of interest . By acting on specific serotonin receptors without activating others that lead to hallucinogenic effects, 1-Methylpsilocin could pave the way for new treatments for various conditions that are currently managed with hallucinogenic psychedelics.
Mechanism of Action
Target of Action
1-Methylpsilocin is a tryptamine derivative that acts primarily on the serotonin receptors. It is a selective agonist for the 5-HT2C receptor , with an IC50 of 12 nM, compared to 633 nM at the 5-HT2A receptor . It also displays high affinity for the 5-HT2B receptor , acting as an inverse agonist .
Mode of Action
1-Methylpsilocin interacts with its targets by binding to the 5-HT2C and 5-HT2B receptors. While it has a higher affinity for the 5-HT2C receptor, it does produce a head-twitch response in mice that are dependent on the 5-HT2A receptor .
Result of Action
1-Methylpsilocin’s action on the 5-HT2C and 5-HT2B receptors leads to various molecular and cellular effects. It has been investigated for applications such as treatment of glaucoma, obsessive-compulsive disorder (OCD), and cluster headaches . 1-Methylpsilocin represents a potential alternative treatment to psilocin that may be less likely to produce hallucinogenic effects .
properties
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1-methylindol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14(2)8-7-10-9-15(3)11-5-4-6-12(16)13(10)11/h4-6,9,16H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZRFEIDRWKTKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC=C2O)CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40658761 | |
Record name | 3-[2-(Dimethylamino)ethyl]-1-methyl-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40658761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1465-16-3 | |
Record name | 3-[2-(Dimethylamino)ethyl]-1-methyl-1H-indol-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1465-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylpsilocin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[2-(Dimethylamino)ethyl]-1-methyl-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40658761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYLPSILOCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65MKC68UST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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